4-(2-Amino-2-carboxyethyl)benzoic acid
Overview
Description
4-(2-Amino-2-carboxyethyl)benzoic acid is a unique chemical compound with the linear formula C10H11NO4 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H11NO4/c12-9(13)5-6-11-8-3-1-7(2-4-8)10(14)15/h1-4,11H,5-6H2,(H,12,13)(H,14,15) .Scientific Research Applications
Antimicrobial Activity : 4-(2-Amino-2-carboxyethyl)benzoic acid derivatives have been studied for their potential antimicrobial activities. Khan et al. (2011) synthesized compounds derived from 4-aminobenzoic acid and assessed their in vitro anti-leishmanial and anti-fungal effects. These compounds showed significant anti-leishmanial and anti-fungal impacts comparable to reference drugs (Khan et al., 2011).
Pseudopeptide Synthesis : Pascal et al. (2000) developed a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid, which shows promise as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. This highlights its potential application in designing peptide-based drugs and biomolecules (Pascal et al., 2000).
Schiff Base Compounds : Radi et al. (2019) conducted research on the synthesis and characterization of new Schiff base compounds derived from 4-amino benzoic acid. These compounds have been studied for their biological activity against various bacteria (Radi et al., 2019).
Solar Cell Applications : Zhang and Wang (2018) investigated a molecule, 4-[(4-pyridinylmethylene)amino]-benzoic acid, for its potential application in solar cells. This molecule has bi-anchoring groups and a conjugated π system, making it suitable for molecular engineering in perovskite solar cells (Zhang & Wang, 2018).
Polyaniline Doping : Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives, including 4-aminobenzoic acid, as dopants for polyaniline. This application is significant in the field of conducting polymers, impacting electronics and materials science (Amarnath & Palaniappan, 2005).
Safety and Hazards
Properties
IUPAC Name |
4-(2-amino-2-carboxyethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDGRBPZVQPESQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22976-70-1, 24213-90-9 | |
Record name | 4-Carboxyphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22976-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC101133 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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